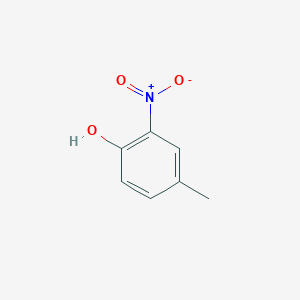![molecular formula C11H22N+ B089609 6-Azoniaspiro[5.6]dodecane CAS No. 181-29-3](/img/structure/B89609.png)
6-Azoniaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azoniaspiro[5.6]dodecane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in various applications. It is a nitrogen-containing molecule that has a spirocyclic structure, which makes it unique and interesting for research. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 6-Azoniaspiro[5.6]dodecane is not fully understood. However, it is believed that the compound interacts with the cell membrane of microorganisms, leading to their death. It has also been suggested that the compound binds to the minor groove of DNA and RNA, leading to the inhibition of their replication.
Biochemische Und Physiologische Effekte
6-Azoniaspiro[5.6]dodecane has been found to have minimal toxicity to human cells, making it a potential candidate for further development as a therapeutic agent. It has also been found to have a low cytotoxicity against cancer cells, which makes it a promising compound for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Azoniaspiro[5.6]dodecane in lab experiments include its ease of synthesis, low toxicity, and potential as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound in lab experiments include its limited solubility in water, which makes it difficult to work with in some applications.
Zukünftige Richtungen
There are several future directions for the research of 6-Azoniaspiro[5.6]dodecane. One potential direction is the development of this compound as a therapeutic agent for the treatment of bacterial, fungal, and viral infections. Another potential direction is the development of this compound as a fluorescent probe for the detection of nucleic acids in biological samples. Additionally, further studies can be conducted to understand the mechanism of action of this compound and to explore its potential as an anticancer agent.
Conclusion:
In conclusion, 6-Azoniaspiro[5.6]dodecane is a unique and interesting compound that has potential in various scientific research applications. Its ease of synthesis, low toxicity, and potential as a fluorescent probe make it a promising candidate for further development. Future research in this area can lead to the development of new therapeutic agents and diagnostic tools.
Synthesemethoden
The synthesis of 6-Azoniaspiro[5.6]dodecane can be achieved through various methods. One of the commonly used methods is the reaction of 1,5-dibromopentane with 1,8-diaminooctane in the presence of sodium hydride. This reaction yields the desired product with a good yield. Another method involves the reaction of 1,8-diaminooctane with 1,5-dibromo-2,6-dimethylbenzene in the presence of sodium hydride. This reaction also yields 6-Azoniaspiro[5.6]dodecane with a good yield.
Wissenschaftliche Forschungsanwendungen
6-Azoniaspiro[5.6]dodecane has been studied for its potential in various scientific research applications. It has been found to exhibit antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential as a fluorescent probe for detecting biological molecules. It has been found to selectively bind to DNA and RNA, which makes it useful in the detection of nucleic acids.
Eigenschaften
CAS-Nummer |
181-29-3 |
|---|---|
Produktname |
6-Azoniaspiro[5.6]dodecane |
Molekularformel |
C11H22N+ |
Molekulargewicht |
168.3 g/mol |
IUPAC-Name |
6-azoniaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H22N/c1-2-5-9-12(8-4-1)10-6-3-7-11-12/h1-11H2/q+1 |
InChI-Schlüssel |
HRRGWUPDHSNXDY-UHFFFAOYSA-N |
SMILES |
C1CCC[N+]2(CC1)CCCCC2 |
Kanonische SMILES |
C1CCC[N+]2(CC1)CCCCC2 |
Synonyme |
6-Azoniaspiro[5.6]dodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



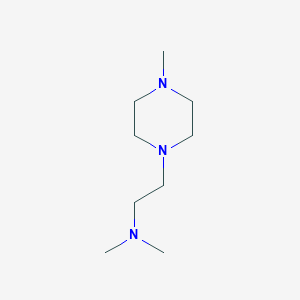
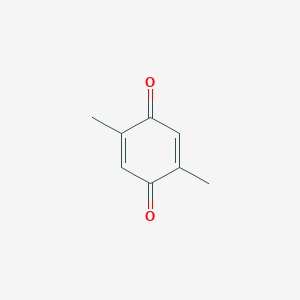
![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
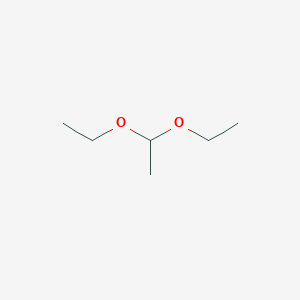
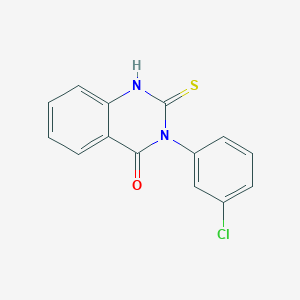
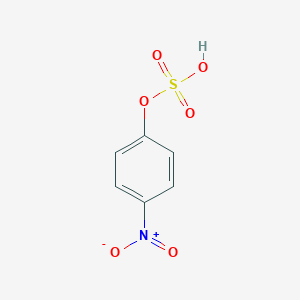
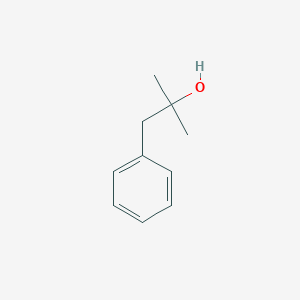
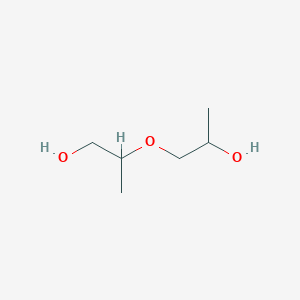
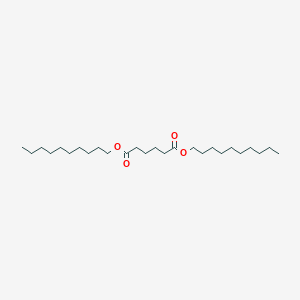
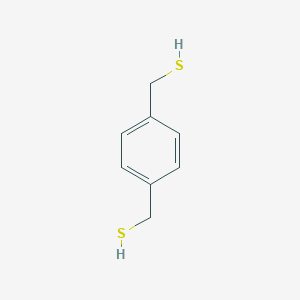
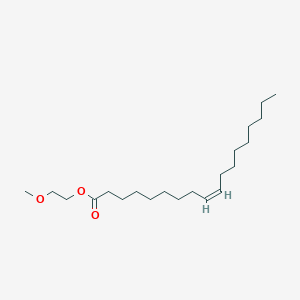
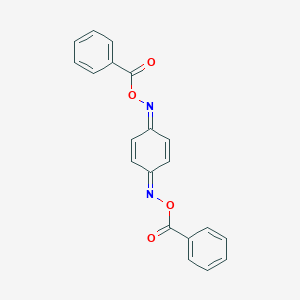
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
